molecular formula C5H7NO3 B009318 3-Hydroxy-1-methylpyrrolidine-2,5-dione CAS No. 19948-27-7

3-Hydroxy-1-methylpyrrolidine-2,5-dione

Cat. No.: B009318
CAS No.: 19948-27-7
M. Wt: 129.11 g/mol
InChI Key: NLKACWKSCREJEL-UHFFFAOYSA-N
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Description

It is composed of two amino acids, gamma-aminobutyric acid (GABA) and histidine. This compound has been shown to have potential therapeutic benefits in various neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-1-methylpyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the reaction of N-methylsuccinimide with hydroxylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 60-80°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-Hydroxy-1-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Inhibitors of Glycolic Acid Oxidase: Used in derivatives as potent inhibitors, potentially reducing urinary oxalate levels, which is significant for kidney health.

    Fluorescent Probes: Utilized as fluorescent probes in biochemical research.

    Anticonvulsant Properties: New N-Mannich bases derived from this compound demonstrate promising anticonvulsant properties, useful in treating partial and therapy-resistant epilepsy.

    Anticancer Activity: Organotin (IV) compounds with this compound show high anticancer activity, particularly against HeLa cells.

    Inhibition of Aromatase and Cholesterol Side Chain Cleavage Enzymes: Aminophenyl-pyrrolidine-2,5-diones are selective inhibitors, with implications in pharmacological research.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methylpyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways:

    Neurological Effects: It acts on gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the brain.

    Anticancer Mechanism: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

    Enzyme Inhibition: It selectively inhibits enzymes like aromatase and cholesterol side chain cleavage enzymes, affecting steroidogenesis.

Comparison with Similar Compounds

3-Hydroxy-1-methylpyrrolidine-2,5-dione can be compared with other similar compounds such as:

    N-Methylsuccinimide: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Gamma-aminobutyric acid (GABA): Shares a common component but differs in overall structure and function.

    Histidine: Another component of homocarnosine, but with distinct biochemical roles.

The uniqueness of this compound lies in its combination of GABA and histidine, providing a unique set of properties and applications.

Properties

IUPAC Name

3-hydroxy-1-methylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-6-4(8)2-3(7)5(6)9/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKACWKSCREJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028009
Record name 3-Hydroxy-1-methylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19948-27-7
Record name 2-Hydroxy-N-methylsuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019948277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC92546
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92546
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-1-methylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-1-methyl-2,5-pyrrolidinedione
Source European Chemicals Agency (ECHA)
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Record name 2-HYDROXY-N-METHYLSUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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